molecular formula C45H80O2 B213092 2-Amino-4-hexenoic acid CAS No. 28024-56-8

2-Amino-4-hexenoic acid

Cat. No. B213092
CAS RN: 28024-56-8
M. Wt: 129.16 g/mol
InChI Key: OPOBBDXDRHKTJF-NSCUHMNNSA-N
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Description

“2-Amino-4-hexenoic acid” is an organic compound that belongs to the class of gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . It contains a total of 19 bonds; 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular formula of “2-Amino-4-hexenoic acid” is C6H11NO2 . It contains a total of 20 atoms, including 11 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .


Chemical Reactions Analysis

Amino acids, including “2-Amino-4-hexenoic acid”, can undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of another amino acid molecule, an amide bond is formed, causing the release of a molecule of water .

Scientific Research Applications

  • 2-Amino-4-hexenoic acid is involved in the microbiological degradation of steroid ring A, suggesting its role in microbial metabolism and possibly in bioremediation processes (Coulter & Talalay, 1968).

  • This compound has applications in the synthesis of β-phenyl-δ,ε-unsaturated amino acids and in the creation of [4,3,0]-bicyclic β-turn mimetics, indicating its utility in synthetic chemistry and drug design (Gu et al., 2003).

  • It is a mechanism-based inactivator of γ-aminobutyric acid (GABA) aminotransferase, with implications for studying enzyme mechanisms and potential therapeutic applications (Leon & Silverman, 1996).

  • The compound is found in the fruiting bodies of certain fungi, suggesting its presence in natural products and its potential role in fungal biochemistry (Hatanaka et al., 1999).

  • 2-Amino-4-hexenoic acid is an inhibitor in the synthesis of S-adenosyl-L-methionine, indicating its role in biochemical pathways involving methionine and its derivatives (Coulter et al., 1974).

  • This amino acid is used in enzyme-assisted synthesis processes, such as in the production of 5-hydroxypipecolic acid, which is significant for medicinal chemistry and enzymology (Krishnamurthy et al., 2015).

  • It can be incorporated into proteins in vivo, indicating its potential in protein engineering and the study of protein function (van Hest & Tirrell, 1998).

  • 2-Amino-4-hexenoic acid serves as a methionine analogue in translational activity assays in Escherichia coli, which is important in the study of amino acid metabolism and protein synthesis (van Hest et al., 2000).

Safety And Hazards

The safety data sheet for a similar compound, “4-Hexenoic acid”, indicates that it can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

(E)-2-aminohex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOBBDXDRHKTJF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-hexenoic acid

CAS RN

28024-56-8
Record name 4-Hexonoic acid, 2-amino-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028024568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
T Takita, H Naganawa - The Journal of Antibiotics, Series A, 1963 - jstage.jst.go.jp
L-2-Amino-4-Hexenoic Acid in Ilamycins … L-2-Amino-4-Hexenoic Acid in Ilamycins …
Number of citations: 5 www.jstage.jst.go.jp
JCM van Hest, KL Kiick, DA Tirrell - Journal of the American …, 2000 - ACS Publications
… -2-amino-4-hexenoic acid (4), trans-2-amino-4-hexenoic acid (5), 6,6,6-trifluoro-2-aminohexanoic acid (6), and 2-aminoheptanoic acid (7), each of which was prepared by alkylation of …
Number of citations: 465 pubs.acs.org
HL Goering, SJ Cristol, K Dittmer - Journal of the American …, 1948 - ACS Publications
… These homologs, d-methallylglycine (2-amino-4-methyl-4-pentenoic acid, IVb) and crotylglycine (2-amino-4hexenoic acid, VIII), were studied because of the interesting biological …
Number of citations: 30 pubs.acs.org
AW Coulter, P Talalay - Journal of Biological Chemistry, 1968 - ASBMB
… An earlier synthesis of the cis and trans isomers of m-2-amino4-hexenoic acid described by Skinner, Edelson, and Shive (17) involves a number of inconvenient and low yield steps. …
Number of citations: 94 www.jbc.org
CG Skinner, J Edelson, W Shive - Journal of the American …, 1961 - ACS Publications
… The synthesis of the cis and trans forms of 2-amino-4-hexenoic acid (crotylglycine) and of 2-… Biological properties previously ascribed to the trans form of 2-amino-4-hexenoic acid result …
Number of citations: 26 pubs.acs.org
SJ Norton, MC Maung, CG Skinner, W Shive - Archives of Biochemistry and …, 1962 - Elsevier
… These two compounds, as well as the lower homolog of II, trans-2-amino-4-hexenoic acid (trans-crotylglycine), were found to prevent phenylalanine utilization in Leuconostoc …
Number of citations: 3 www.sciencedirect.com
J Ma, H Huang, Y Xie, Z Liu, J Zhao, C Zhang… - Nature …, 2017 - nature.com
… L-2-amino-4-hexenoic acid structural units from the deep sea-derived Streptomyces atratus SCSIO ZH16. The biosynthesis of the rare L-3-nitrotyrosine and L-2-amino-4-hexenoic acid …
Number of citations: 95 www.nature.com
DA Shaw, LF Borkenhagen… - Proceedings of the …, 1965 - National Acad Sciences
… The cis and trans isomers of 2-amino-4-hexenoic acid' I were gifts from Drs. W. Shive and T. … The isolation of mainly the cis isomer of L-2-amino-4-hexenoic acid would suggest that …
Number of citations: 31 www.pnas.org
JB Lombardini, AW Coulter, P TALALAY - Molecular Pharmacology, 1970 - ASPET
… Inhibitors of the enzyme fall into three categories: (a) straight carbon chain amino acids, such as L-2-amino-4-hexenoic acid (trans but not the cis isomer) and L-2-amino-4-hexynoic acid…
Number of citations: 193 molpharm.aspetjournals.org
JB Lombardini, JR Sufrin - Biochemical pharmacology, 1983 - Elsevier
… Mudd [6] first examined the geometric isomers of DL-2-amino-4-hexenoic acid as inhibitors of MAT of yeast. Talalay and coworkers [7] confirmed the observations of Mudd that the trans …
Number of citations: 44 www.sciencedirect.com

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